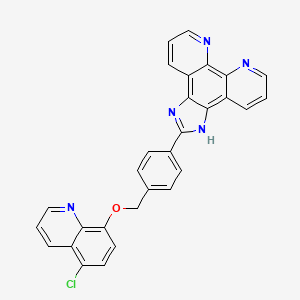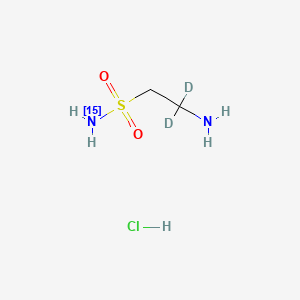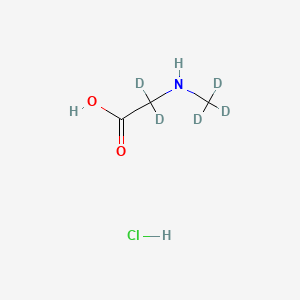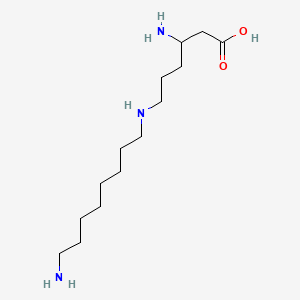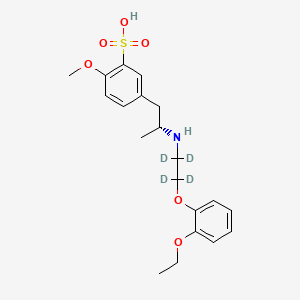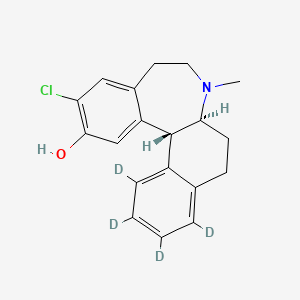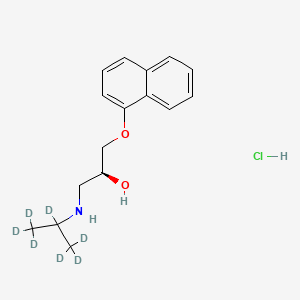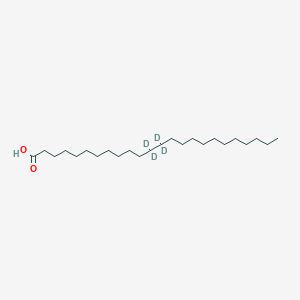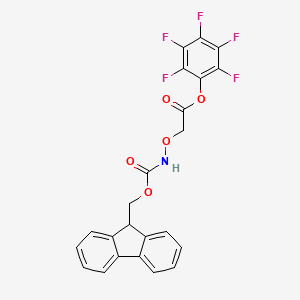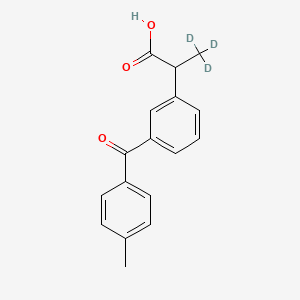
(R)-4-Methyl Ketoprofen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Methyl Ketoprofen-d3 is a deuterated form of ®-4-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is used to trace the compound in various analytical and research applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, making it valuable in both clinical and research settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the ®-4-Methyl Ketoprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of ®-4-Methyl Ketoprofen-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product[][2].
化学反応の分析
Types of Reactions: ®-4-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
®-4-Methyl Ketoprofen-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for accurate quantification of ®-4-Methyl Ketoprofen.
Biomedical Research: Investigating the anti-inflammatory and analgesic effects in various disease models.
Environmental Studies: Monitoring the presence and degradation of the compound in environmental samples.
作用機序
®-4-Methyl Ketoprofen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacodynamics and pharmacokinetics .
類似化合物との比較
®-4-Methyl Ketoprofen: The non-deuterated form with similar pharmacological properties.
(S)-Ketoprofen: Another enantiomer of ketoprofen with similar anti-inflammatory effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness: ®-4-Methyl Ketoprofen-d3 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate tracking and quantification are essential .
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
271.32 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
InChIキー |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


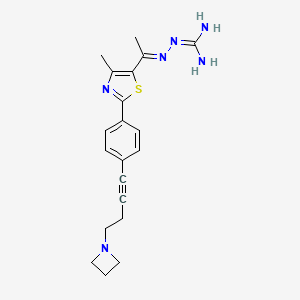
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)

